molecular formula C22H23N5O3S B11656860 4-[(1E)-1-(2-{[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}hydrazinylidene)ethyl]phenyl acetate

4-[(1E)-1-(2-{[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}hydrazinylidene)ethyl]phenyl acetate

Cat. No.: B11656860
M. Wt: 437.5 g/mol
InChI Key: UNIHCAMKJIJXEJ-HZHRSRAPSA-N
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Description

4-[(1E)-1-({2-[(4-ETHYL-5-PHENYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDO}IMINO)ETHYL]PHENYL ACETATE is a complex organic compound characterized by its unique triazole and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(1E)-1-({2-[(4-ETHYL-5-PHENYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDO}IMINO)ETHYL]PHENYL ACETATE typically involves multiple steps. One common method includes the reaction of 4-ethyl-5-phenyl-1,2,4-triazole with a suitable acylating agent to form the intermediate compound. This intermediate is then reacted with phenyl acetate under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. The use of continuous flow reactors and automated synthesis platforms can also enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4-[(1E)-1-({2-[(4-ETHYL-5-PHENYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDO}IMINO)ETHYL]PHENYL ACETATE can undergo various chemical reactions including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

4-[(1E)-1-({2-[(4-ETHYL-5-PHENYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDO}IMINO)ETHYL]PHENYL ACETATE has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[(1E)-1-({2-[(4-ETHYL-5-PHENYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDO}IMINO)ETHYL]PHENYL ACETATE involves its interaction with specific molecular targets. The triazole group can bind to metal ions or enzyme active sites, modulating their activity. The phenyl acetate moiety may interact with hydrophobic regions of proteins, affecting their function and stability .

Comparison with Similar Compounds

Properties

Molecular Formula

C22H23N5O3S

Molecular Weight

437.5 g/mol

IUPAC Name

[4-[(E)-N-[[2-[(4-ethyl-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]-C-methylcarbonimidoyl]phenyl] acetate

InChI

InChI=1S/C22H23N5O3S/c1-4-27-21(18-8-6-5-7-9-18)25-26-22(27)31-14-20(29)24-23-15(2)17-10-12-19(13-11-17)30-16(3)28/h5-13H,4,14H2,1-3H3,(H,24,29)/b23-15+

InChI Key

UNIHCAMKJIJXEJ-HZHRSRAPSA-N

Isomeric SMILES

CCN1C(=NN=C1SCC(=O)N/N=C(\C)/C2=CC=C(C=C2)OC(=O)C)C3=CC=CC=C3

Canonical SMILES

CCN1C(=NN=C1SCC(=O)NN=C(C)C2=CC=C(C=C2)OC(=O)C)C3=CC=CC=C3

Origin of Product

United States

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